B600693 Saikosaponin B CAS No. 52441-38-0

Saikosaponin B

Katalognummer: B600693
CAS-Nummer: 52441-38-0
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saikosaponin B2 (CAS 58316-41-9) is a triterpenoid saponin and a primary active component derived from the root of Radix Bupleuri, a traditional medicinal herb . This compound is a valuable natural product for life science research, offered as a white powder with a high purity level of ≥98% and a molecular weight of 780.98 g/mol . Researchers value Saikosaponin B2 for its significant antitumor properties. Investigations in HepG2 liver cancer cells and H22 tumor-bearing mouse models have demonstrated that Saikosaponin B2 suppresses tumor proliferation and induces apoptosis by targeting the MACC1/p-c-Met/p-Akt signaling pathway, with efficacy comparable to the chemotherapeutic agent doxorubicin . The compound also shows promise in enhancing the hepatotargeting of anticancer drugs. Studies indicate it can modulate key drug transporters, including P-glycoprotein (Pgp) and Multidrug Resistance-Associated Proteins (MRP1/MRP2), which may improve hepatic distribution and combat multidrug resistance . Beyond its oncological applications, Saikosaponin B2 has also been studied for its antiviral effects against human coronavirus 229E in vitro, inhibiting viral attachment, penetration, and proliferation , as well as its ability to induce differentiation in melanoma cells . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

CAS-Nummer

52441-38-0

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Inhibition of Liver Cancer

Recent studies have demonstrated that Saikosaponin B2 effectively inhibits primary liver cancer (PLC) by modulating inflammatory responses and tumor suppressor gene expressions. In vivo experiments using a diethylnitrosamine-induced PLC model in mice showed significant reductions in serum markers such as alpha-fetoprotein and liver enzymes (aspartate aminotransferase and alanine aminotransferase) following treatment with Saikosaponin B2. The mechanism involves upregulation of STK4 and suppression of the IRAK1/NF-κB signaling axis, which is crucial in inflammation-related tumorigenesis .

Effects on Breast Cancer Cells

Saikosaponin B2 has also been studied for its effects on breast cancer cell lines (e.g., MCF-7). It was found to inhibit cell proliferation, migration, and colony formation in a dose-dependent manner. The compound interferes with the JAK/STAT signaling pathway, which is pivotal for tumor growth and metastasis . The findings suggest that Saikosaponin B2 may serve as a potential therapeutic agent against breast cancer.

Anti-inflammatory Properties

Saikosaponin B2 exhibits significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In macrophage models treated with lipopolysaccharides (LPS), Saikosaponin B2 reduced the release of pro-inflammatory mediators and suppressed IKKβ activation, demonstrating its potential as a treatment for inflammation-associated diseases .

Case Studies

StudyFocusFindings
Cheung et al. (2019)Hepatocellular carcinomaSaikosaponin B2 increased cisplatin accumulation in certain cell types while decreasing it in others; linked to modulation of drug transporters .
Zhang et al. (2023)Primary liver cancerDemonstrated potent anti-inflammatory and antitumor effects; significant reductions in liver enzymes post-treatment .
Ma et al. (2019)Breast cancerInhibited proliferation and migration of MCF-7 cells; associated with JAK/STAT pathway modulation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Saikosaponins

Compound Core Structure Glycosylation Sites Key Modifications
SSb Oleanane C-3, C-28 C-16 hydroxylation
SSa Oleanane C-3, C-28 C-16 hydroxylation, C-13 double bond
SSd Oleanane C-3, C-28 C-13,28 double bond
SSb2 Oleanane C-3, C-28 Acetyl group at C-6''

Pharmacokinetic Profiles

Pharmacokinetic (PK) studies reveal significant differences in absorption, metabolism, and bioavailability:

  • SSb : When combined with Radix Paeoniae Alba (RPA), SSb’s Cmax increased by 26% (22.33 to 28.19 ng/mL), and AUC0-∞ improved, indicating enhanced bioavailability .
  • SSa/SSd : Co-administration with RPA reduced their Cmax (SSa: 68.37 to 46.47 ng/mL; SSd: 42.84 to 26.57 ng/mL) but extended t1/2 and increased AUC0-∞, suggesting prolonged systemic circulation .

Table 2: Pharmacokinetic Parameters of Saikosaponins

Parameter SSb (RB-RPA) SSa (RB-RPA) SSd (RB-RPA)
Cmax (ng/mL) 28.19 ± 5.50 46.47 ± 12.41 26.57 ± 6.99
t1/2 (h) N/A Increased Increased
AUC0-∞ (ng·h/mL) Significantly ↑ 175.55 ± 45.92 103.56 ± 33.67

Mechanisms of Action

Anti-Cancer Activity
  • SSb : Induces apoptosis in HepG2 liver cancer cells by upregulating Bax, suppressing Bcl-2, and activating TNF-α .
  • SSb2 : Inhibits P-glycoprotein (Pgp) and MRP1 activity, enhancing intracellular accumulation of chemotherapeutics (e.g., rhodamine B uptake increased by 337.4% vs. verapamil’s 163.1%) .
  • SSa/SSd : Synergistically inhibit hepatic stellate cell activation and HBV replication, with SSd showing stronger anti-fibrotic effects .
Modulation of Drug Resistance

Biotransformation and Stability

  • SSb2 : Formed from SSd via β-glucosidase-mediated hydrolysis during decoction .
  • SSa/SSd : Converted into prosaikogenins (e.g., prosaikogenin F/G) in the liver, which exhibit distinct anti-cancer effects .

Natural Abundance and Source Variability

  • B. chinense : Contains higher SSb (0.1–0.33%), SSa (0.2–0.4%), and total saikosaponins (1–2%) compared to B. smithii or B. marginatum .
  • Alpine Species: Bupleurum krylovianum yields SSb2, acetylated derivatives, and flavonoids, broadening its therapeutic profile .

Q & A

Q. How to quantify Saikosaponin B in plant extracts or biological samples?

Methodological Answer:

  • Use HPLC coupled with UV or ELSD detection for quantification. Optimize mobile phases (e.g., acetonitrile:water gradients) and column types (e.g., C18 reverse-phase columns) to resolve this compound from structurally similar compounds like Saikosaponin B1 and B2 .
  • For complex matrices (e.g., serum), employ LC-MS/MS with precursor/product ion transitions (e.g., [M-H]⁻ ions at m/z 795.46 for this compound) to enhance specificity .
  • Validate methods using spike-and-recovery experiments to address matrix effects .

Q. What are the key considerations for isolating this compound from Bupleurum species?

Methodological Answer:

  • Prioritize extraction solvents (e.g., 70% ethanol) to maximize yield while minimizing co-extraction of polar impurities.
  • Use chromatographic purification (e.g., silica gel or preparative HPLC) with monitoring via TLC or MS to confirm purity (>95%) .
  • Address structural instability by storing isolates at -20°C in inert atmospheres to prevent oxidation .

Q. How do soil factors influence this compound accumulation in Bupleurum chinense?

Methodological Answer:

  • Conduct correlation analyses between soil parameters (organic matter, Zn, Fe) and saponin content. Use Pearson correlation (P < 0.05) and principal component analysis (PCA) to identify critical factors .
  • Design controlled greenhouse experiments to test soil amendments (e.g., Zn supplementation) and measure gene expression of biosynthetic enzymes (e.g., via qPCR) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-inflammatory activity?

Methodological Answer:

  • Use NF-κB and MAPK pathway inhibitors (e.g., BAY 11-7082) in in vitro models (e.g., RAW 264.7 macrophages) to dissect this compound’s role in suppressing pro-inflammatory cytokines (IL-6, TNF-α) .
  • Validate findings with siRNA knockdown of target genes (e.g., IκBα) to confirm mechanistic specificity .
  • Compare results with Saikosaponin B2, which shares structural similarities but may differ in signaling crosstalk .

Q. How to resolve discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:

  • Investigate bioavailability limitations using pharmacokinetic studies (e.g., plasma concentration-time curves) and assess metabolites via UHPLC-Q-TOF-MS to identify active derivatives .
  • Optimize delivery systems (e.g., liposomes or nanoemulsions) to enhance intestinal absorption and bypass first-pass metabolism .
  • Design dose-response studies in rodent models to correlate tissue-specific exposure with therapeutic outcomes (e.g., nephroprotection) .

Q. What experimental models are suitable for studying this compound’s neuroprotective effects?

Methodological Answer:

  • Use OGD/R (oxygen-glucose deprivation/reperfusion) models in neuronal cell lines (e.g., SH-SY5Y) to simulate ischemic injury. Measure apoptosis markers (e.g., caspase-3) and mitochondrial membrane potential .
  • For in vivo validation, employ middle cerebral artery occlusion (MCAO) in rats and quantify infarct volume via MRI or TTC staining .

Q. How to analyze synergistic interactions between this compound and other phytochemicals?

Methodological Answer:

  • Apply Chou-Talalay combination index (CI) assays in cell-based models (e.g., cancer cells) to quantify synergism. Test ratios of this compound with licorice saponins or glycyrrhizic acid .
  • Use transcriptomic profiling (RNA-seq) to identify co-regulated pathways (e.g., apoptosis or immune response) .

Methodological Challenges & Contradictions

Q. Why do HPLC and LC-MS methods yield conflicting purity assessments for this compound?

Resolution Strategy:

  • Cross-validate with NMR (¹H/¹³C) to confirm structural integrity, as MS may fail to distinguish stereoisomers or degradation products .
  • Standardize reference materials by sourcing from multiple suppliers and verifying via collaborative trials .

Q. How to address low reproducibility in this compound’s pharmacological studies?

Resolution Strategy:

  • Adopt FAIR data principles : Document extraction protocols, storage conditions, and batch variability in public repositories .
  • Use genetically authenticated Bupleurum strains to minimize phytochemical variability .

Data Analysis & Reporting

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Apply non-linear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals .
  • For omics data, use pathway enrichment analysis (e.g., KEGG) to contextualize this compound’s multi-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.